
3-Chloro-2-ethoxyaniline
Overview
Description
3-Chloro-2-ethoxyaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and an ethoxy group at the second position. This compound is typically a white crystalline solid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethoxyaniline can be synthesized through the reaction of 2-chloroaniline with ethanol under acidic conditions, typically using hydrochloric acid as a catalyst . The reaction involves the nucleophilic substitution of the chlorine atom by the ethoxy group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or ethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-Chloro-2-ethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the ethoxy group.
3-Chloroaniline: Similar structure but lacks the ethoxy group.
2-Ethoxyaniline: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-2-ethoxyaniline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds.
Biological Activity
3-Chloro-2-ethoxyaniline is an aromatic amine characterized by the presence of a chloro group at the 3-position and an ethoxy group at the 2-position of the aniline structure. Its molecular formula is C₈H₁₁ClN₂O, and it has a molecular weight of approximately 208.09 g/mol. This compound is notable for its potential biological activities, which have been the subject of various studies in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and ethoxy substituents enhance its chemical reactivity and solubility, facilitating its incorporation into biological systems. Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, although the specific pathways affected remain an area for further investigation .
Anticancer Properties
One of the most promising areas of research regarding this compound involves its potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by regulating the expression of proteins involved in cell survival and death, such as BAX and Bcl-2 . For instance, derivatives of chloro-substituted anilines have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may possess similar capabilities.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds with similar structures have shown activity against a range of bacterial pathogens by inhibiting key enzymatic systems necessary for bacterial growth and survival . The exact mechanisms through which this compound exerts its antimicrobial effects are still being elucidated.
Case Studies
- Antiproliferative Activity : A study demonstrated that derivatives of 3-chloro-anilines exhibited IC50 values ranging from 0.031 μM to 0.353 μM against certain cancer cell lines, indicating potent antiproliferative effects . This suggests that this compound may be a lead compound for further development in cancer therapeutics.
- Antimicrobial Efficacy : Research into related compounds has shown promising results in inhibiting Staphylococcus aureus and other pathogens, which could imply similar activity for this compound . The ability to disrupt bacterial enzymatic functions positions this compound as a candidate for antibiotic development.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-chloro-2-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNTHRAMSRCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589736 | |
Record name | 3-Chloro-2-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53689-24-0 | |
Record name | 3-Chloro-2-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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